molecular formula C14H16Cl2N2O B4089407 3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B4089407
M. Wt: 299.2 g/mol
InChI Key: HJALHBGLTXXADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound characterized by the presence of a dichlorocyclopropyl group attached to a benzimidazole ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the dichlorocarbenation reaction, which affords gem-dichlorocyclopropane derivatives. For instance, the reaction of (1E)-prop-1-en-1-ylbenzene with cyclic acetals of cinnamic aldehyde can yield the desired dichlorocyclopropane derivatives . The cleavage of these derivatives with alkali in the presence of ethanol or butan-1-ol under specific conditions (e.g., heating at 80°C for 20 hours) can produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the dichlorocyclopropyl group to less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group can interact with biological macromolecules, potentially disrupting their normal function. The benzimidazole ring can also bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-2,2-dichlorocyclopropyl)benzene: A similar compound with a methyl group instead of the benzimidazole ring.

    2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane: Contains a dioxolane ring instead of the propanol chain.

    5,5-dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane: Features a dioxane ring in place of the benzimidazole ring.

Uniqueness

3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to the combination of the dichlorocyclopropyl group with the benzimidazole ring and propanol chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O/c15-14(16)8-10(14)9-18-12-5-2-1-4-11(12)17-13(18)6-3-7-19/h1-2,4-5,10,19H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJALHBGLTXXADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Reactant of Route 2
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Reactant of Route 3
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Reactant of Route 5
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.